(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Description
The compound "(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid" features a 1,2,4-triazole core substituted at position 4 with a naphthalen-1-yl group and at position 5 with a methyl group. A sulfanyl-acetic acid moiety is attached to position 3 of the triazole ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the naphthalene system and hydrogen-bonding capacity from the acetic acid group.
Its synthesis likely follows established methods for triazole-thioether derivatives, involving alkylation of a triazole-thiol precursor with a halide (e.g., chloroacetic acid) under basic conditions .
Properties
IUPAC Name |
2-[(5-methyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-17-15(21-9-14(19)20)18(10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSJRCJCSVGXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC3=CC=CC=C32)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Sulfanyl-Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene ring may contribute to the compound’s ability to intercalate with DNA, leading to potential anticancer effects. The sulfanyl-acetic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 4 and 5 of the triazole ring and modifications to the acetic acid moiety. These alterations significantly impact solubility, acidity (pKa), and lipophilicity (logP):
Key Observations :
- The naphthalene group in the target compound increases logP by ~1.7 units compared to phenyl analogs, suggesting superior membrane permeability but poorer aqueous solubility.
- Hydroxy-substituted derivatives (e.g., hydroxy(phenyl)methyl) exhibit lower logP and higher solubility, making them favorable for oral bioavailability .
- Acetamide derivatives (e.g., ) lack the acidic proton of acetic acid, altering pharmacokinetic profiles.
Structural and Analytical Characterization
Tools like SHELX , WinGX , and ORTEP-3 are critical for crystallographic analysis, confirming molecular geometry and substituent orientation. IR and NMR spectroscopy (e.g., ¹H/¹³C) are standard for verifying functional groups and purity .
Biological Activity
(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, a compound with the chemical formula , has gained attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, antibacterial activity, and mechanism of action.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the naphthalene moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The sulfanyl group contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies
-
In vitro Studies :
- The compound was tested on human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. Results indicated significant cytotoxicity with IC50 values of 654.31 µM for HT29 and 794.37 µM for A549 cells .
- Structure-activity relationship (SAR) studies suggested that the triazole and naphthalene rings are crucial for its anticancer activity. Modifications to these rings can enhance or diminish potency .
- Mechanism of Action :
Antibacterial Activity
In addition to its anticancer effects, this compound has demonstrated antibacterial properties.
Experimental Findings
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed higher efficacy than some conventional antibiotics in specific strains .
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT29 | 654.31 µM | Induction of apoptosis |
| A549 | 794.37 µM | Interaction with survival proteins | |
| Antibacterial | Various bacteria | Superior to conventional drugs | Disruption of bacterial cell wall |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
